molecular formula C7H9BrN2O3 B11102171 Pyrimidine-2,4(1H,3H)-dione, 5-bromo-1-(1-methoxyethyl)-

Pyrimidine-2,4(1H,3H)-dione, 5-bromo-1-(1-methoxyethyl)-

Cat. No.: B11102171
M. Wt: 249.06 g/mol
InChI Key: FNUOGHWMONWYCK-UHFFFAOYSA-N
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Description

5-Bromo-1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidinedione family. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxyethyl group at the 1st position, and two keto groups at the 2nd and 4th positions of the pyrimidine ring. Pyrimidinediones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinedione typically involves the bromination of a suitable pyrimidinedione precursor followed by the introduction of the methoxyethyl group. One common method involves the bromination of 1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinedione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinedione may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methoxyethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: 5-Substituted-1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinediones.

    Reduction: 5-Bromo-1-(1-methoxyethyl)-2,4-dihydroxypyrimidine.

    Oxidation: 5-Bromo-1-(1-carboxyethyl)-2,4(1H,3H)-pyrimidinedione.

Scientific Research Applications

5-Bromo-1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinedione depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby interfering with key biochemical pathways. For example, it could inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4(1H,3H)-pyrimidinedione: Lacks the methoxyethyl group, which may result in different biological activities and chemical reactivity.

    1-(1-Methoxyethyl)-2,4(1H,3H)-pyrimidinedione: Lacks the bromine atom, which may affect its ability to undergo substitution reactions.

    5-Chloro-1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinedione: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological properties.

Uniqueness

5-Bromo-1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the bromine atom and the methoxyethyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C7H9BrN2O3

Molecular Weight

249.06 g/mol

IUPAC Name

5-bromo-1-(1-methoxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H9BrN2O3/c1-4(13-2)10-3-5(8)6(11)9-7(10)12/h3-4H,1-2H3,(H,9,11,12)

InChI Key

FNUOGHWMONWYCK-UHFFFAOYSA-N

Canonical SMILES

CC(N1C=C(C(=O)NC1=O)Br)OC

Origin of Product

United States

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